molecular formula C10H19N B14424638 1,5,6a-Trimethyloctahydrocyclopenta[b]pyrrole CAS No. 87390-41-8

1,5,6a-Trimethyloctahydrocyclopenta[b]pyrrole

Cat. No.: B14424638
CAS No.: 87390-41-8
M. Wt: 153.26 g/mol
InChI Key: KRXRTDCWXLWKKC-UHFFFAOYSA-N
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Description

1,5,6a-Trimethyloctahydrocyclopenta[b]pyrrole is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrole family, which is known for its aromatic properties and presence in various natural and synthetic products. The structure of this compound includes a cyclopentane ring fused with a pyrrole ring, and it is substituted with three methyl groups at positions 1, 5, and 6a.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5,6a-Trimethyloctahydrocyclopenta[b]pyrrole can be synthesized through various methods. One common method involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an excess of a primary amine or ammonia under neutral or weakly acidic conditions . Another method involves the Hantzsch pyrrole synthesis, which uses primary amines, β-dicarbonyl compounds, and α-halo ketones .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as iron (III) chloride or manganese complexes, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1,5,6a-Trimethyloctahydrocyclopenta[b]pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium dichromate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides, sulfonyl chlorides, and benzoyl chloride in ionic liquids like [Bmim][PF6] or [Bmim][BF4].

Major Products Formed

    Oxidation: Dimers and tetracyclic compounds.

    Reduction: Reduced pyrrole derivatives.

    Substitution: N-substituted pyrroles.

Mechanism of Action

The mechanism of action of 1,5,6a-Trimethyloctahydrocyclopenta[b]pyrrole involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with nitrogen-containing heterocycles and aromatic systems .

Comparison with Similar Compounds

Properties

CAS No.

87390-41-8

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

1,5,6a-trimethyl-2,3,3a,4,5,6-hexahydrocyclopenta[b]pyrrole

InChI

InChI=1S/C10H19N/c1-8-6-9-4-5-11(3)10(9,2)7-8/h8-9H,4-7H2,1-3H3

InChI Key

KRXRTDCWXLWKKC-UHFFFAOYSA-N

Canonical SMILES

CC1CC2CCN(C2(C1)C)C

Origin of Product

United States

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